![molecular formula C5H3ClN4 B2455256 7-クロロ-[1,2,4]トリアゾロ[4,3-c]ピリミジン CAS No. 923191-97-3](/img/structure/B2455256.png)

7-クロロ-[1,2,4]トリアゾロ[4,3-c]ピリミジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

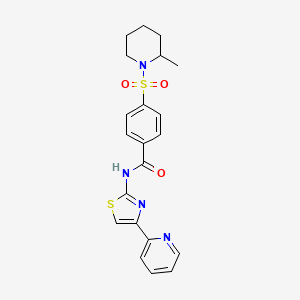

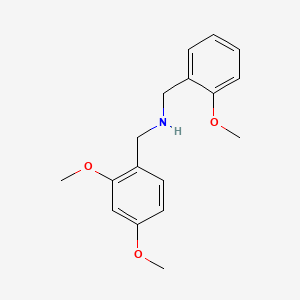

7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine is a specialty product for proteomics research . It has a molecular formula of C5H3ClN4 and a molecular weight of 154.56 .

Synthesis Analysis

The synthesis of 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine involves the use of the Dimroth rearrangement . This rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Molecular Structure Analysis

The Inchi Code of 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine is 1S/C5H3ClN4/c6-4-1-5-9-8-3-10 (5)2-7-4/h1-3H . The key to understanding the molecular structure lies in the Inchi Code, which provides a standard way to encode the molecular structure using text.Chemical Reactions Analysis

The Dimroth rearrangement is a key chemical reaction involved in the synthesis of 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine . This rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light .Physical And Chemical Properties Analysis

7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine has a molecular weight of 154.56 . It is recommended to be stored at a temperature of 28 C .科学的研究の応用

- 7-クロロ-[1,2,4]トリアゾロ[4,3-c]ピリミジンは、新規薬物の設計のための貴重な足場として役立ちます。研究者は、その誘導体を用いて、潜在的な抗ウイルス剤、抗菌剤、または抗真菌剤を開発しています。例えば、この基本構造の修飾によって、薬理学的特性が改善された化合物を得ることができます .

- この化合物の構造は、キナーゼ阻害研究の興味深い候補となっています。研究者は、細胞シグナル伝達経路に関与する特定のキナーゼに対する選択的阻害剤としての可能性を調査しています。このような阻害剤は、キナーゼの調節異常が関与する癌治療やその他の疾患において応用される可能性があります .

- 科学者たちは、7-クロロ-[1,2,4]トリアゾロ[4,3-c]ピリミジンの誘導体を抗真菌活性について研究しています。これらの化合物は、真菌感染症に効果的であり、既存の治療法の代替となる可能性があります .

- 研究者は、この化合物の修飾されたバージョンを生化学プローブとして使用して、細胞プロセスを研究しています。さらに、その蛍光誘導体は、特定の細胞成分または経路を可視化するイメージング剤として役立つ可能性があります .

- トリアゾロピリミジン骨格は、農薬において潜在的な用途があります。研究者は、その殺虫特性を調査し、従来の殺虫剤に代わる環境に優しい代替品を開発することを目指しています .

- 7-クロロ-[1,2,4]トリアゾロ[4,3-c]ピリミジンの誘導体は、有機電子デバイスに組み込むことができます。その独特の電子特性により、有機半導体、発光材料、またはセンサーの興味深い候補となっています .

医薬品化学と創薬

キナーゼ阻害剤

抗真菌剤

生化学プローブとイメージング剤

農薬

材料科学と有機エレクトロニクス

作用機序

Target of Action

The primary target of 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle, specifically the transition from G1 phase to S phase and the progression of the S phase . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest . The compound’s interaction with CDK2 results in significant alterations in cell cycle progression and induces apoptosis within cells .

Biochemical Pathways

The inhibition of CDK2 by 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine affects the cell cycle progression pathway . This disruption leads to cell cycle arrest and apoptosis, which are downstream effects of CDK2 inhibition . The compound’s action on CDK2 also impacts the AKT signaling pathway, a related pathway to the ERK signaling pathway .

Pharmacokinetics

The compound’s molecular weight and structure suggest that it may have suitable pharmacokinetic properties .

Result of Action

The result of 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine’s action is the inhibition of cell proliferation . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .

Action Environment

The action environment of 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine can influence its action, efficacy, and stability. It’s worth noting that the compound’s stability may be affected by storage conditions, as it is recommended to be stored at 28°C .

生化学分析

Biochemical Properties

Related compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine have been shown to inhibit CDK2, a cyclin-dependent kinase important in cell cycle regulation .

Molecular Mechanism

Related compounds have been shown to inhibit CDK2, suggesting that 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine may have similar effects .

特性

IUPAC Name |

7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-4-1-5-9-8-3-10(5)2-7-4/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPWNUDUDIHZQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN2C1=NN=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

923191-97-3 |

Source

|

| Record name | 7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-chloro-2-(3,5-dimethylanilino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2455176.png)

![(Z)-3-(((3,4-diethoxyphenethyl)amino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2455180.png)

![3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2455184.png)

![N1-(2,3-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2455186.png)

![5-(3,4-Difluoro-phenyl)-6-thioxo-1,5,6,7-tetrahydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2455188.png)

![3-Azabicyclo[3.2.1]octan-1-amine;dihydrochloride](/img/structure/B2455191.png)

![4-[(4-Chlorophenyl)methyl]-7-hydroxy-3-phenylchromen-2-one](/img/structure/B2455196.png)